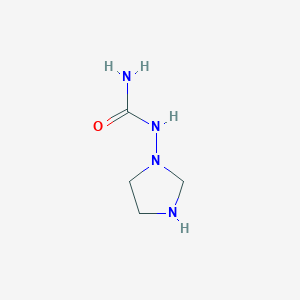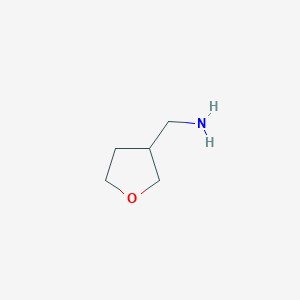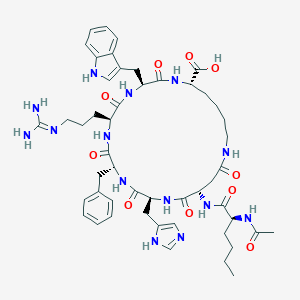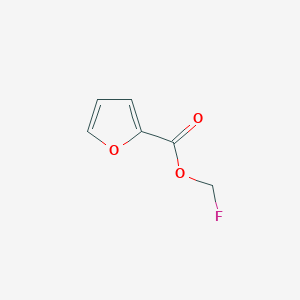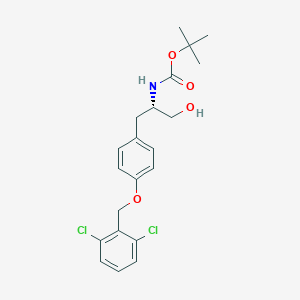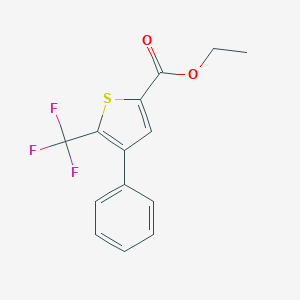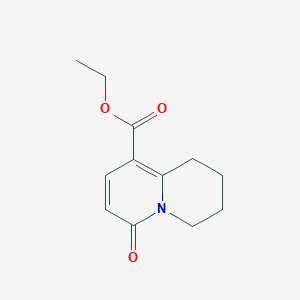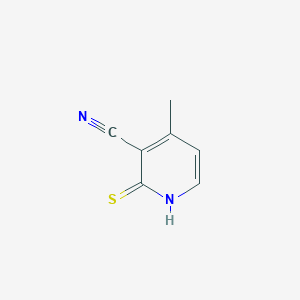![molecular formula C8H8N2S2 B069771 5-(Methylthio)benzo[d]thiazol-2-amine CAS No. 193423-34-6](/img/structure/B69771.png)
5-(Methylthio)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTA and has been studied for its potential therapeutic applications. MTA is a heterocyclic compound that contains a benzothiazole ring and a methylthio group.
Mécanisme D'action
The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes that are involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell death.
Effets Biochimiques Et Physiologiques
MTA has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. MTA has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. MTA is also stable and can be stored for extended periods without degradation. However, MTA has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the study of MTA. One area of research is the development of MTA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of MTA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for MTA could lead to the production of more potent and effective compounds.
Méthodes De Synthèse
The synthesis of MTA is a multi-step process that involves the reaction of 2-aminobenzenethiol with methyl iodide and subsequent cyclization with carbon disulfide. The resulting compound is then treated with sodium hydroxide to obtain MTA.
Applications De Recherche Scientifique
MTA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor activity in various cancer cell lines. MTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
193423-34-6 |
|---|---|
Nom du produit |
5-(Methylthio)benzo[d]thiazol-2-amine |
Formule moléculaire |
C8H8N2S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
Clé InChI |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
SMILES canonique |
CSC1=CC2=C(C=C1)SC(=N2)N |
Synonymes |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
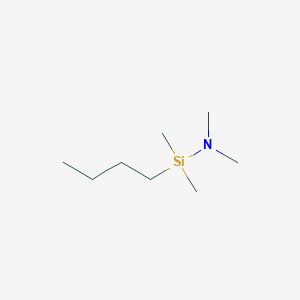

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
